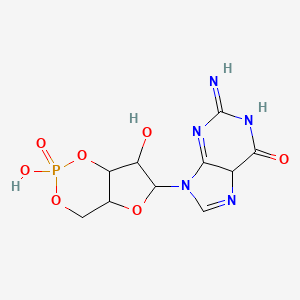
3\',5\'-cyclic GMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic guanosine monophosphate is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger much like cyclic adenosine monophosphate. Cyclic guanosine monophosphate is involved in various physiological processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate to cyclic guanosine monophosphate. Peptide hormones such as atrial natriuretic factor activate membrane-bound guanylate cyclase, while soluble guanylate cyclase is typically activated by nitric oxide to stimulate cyclic guanosine monophosphate synthesis .
Industrial Production Methods: A microbial-based method has been developed to prepare cyclic dinucleotides, including cyclic guanosine monophosphate, by engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a unified and simple process involving a STING affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclic guanosine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in signal transduction processes controlled by generating enzymes such as guanylate cyclase and degrading enzymes like phosphodiesterases .
Common Reagents and Conditions: Common reagents used in the reactions involving cyclic guanosine monophosphate include nitric oxide, which activates soluble guanylate cyclase, and peptide hormones like atrial natriuretic factor, which activate membrane-bound guanylate cyclase .
Major Products Formed: The major products formed from the reactions involving cyclic guanosine monophosphate include various cyclic nucleotide-gated ion channels, cyclic guanosine monophosphate-dependent protein kinases, and cyclic guanosine monophosphate-regulated phosphodiesterases .
Scientific Research Applications
Cyclic guanosine monophosphate is a unique second messenger molecule formed in different cell types and tissues. It targets a variety of downstream effector molecules, eliciting a broad range of cellular effects. Its production is triggered by the stimulation of either soluble guanylate cyclase or particulate guanylate cyclase. The cyclic guanosine monophosphate pathway regulates not only the cardiovascular system but also the kidney, lung, liver, and brain functions. It is involved in the pathogenesis of fibrosis, inflammation, neurodegeneration, and infectious diseases such as malaria .
Mechanism of Action
Cyclic guanosine monophosphate acts as a second messenger by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. Through protein kinase activation, cyclic guanosine monophosphate can relax smooth muscle tissues. In blood vessels, the relaxation of vascular smooth muscles leads to vasodilation and increased blood flow. At presynaptic terminals in the striatum, cyclic guanosine monophosphate controls the efficacy of neurotransmitter release .
Comparison with Similar Compounds
Cyclic guanosine monophosphate is often compared with cyclic adenosine monophosphate, another cyclic nucleotide that acts as a second messenger. While both cyclic guanosine monophosphate and cyclic adenosine monophosphate are involved in signal transduction, they have different molecular targets and pathways. Cyclic guanosine monophosphate-specific phosphodiesterases (such as phosphodiesterase 5, 6, and 9) show strong specificity for cyclic guanosine monophosphate as a substrate, whereas cyclic adenosine monophosphate-specific phosphodiesterases (such as phosphodiesterase 4, 7, and 8) show specificity for cyclic adenosine monophosphate. Dual-specificity phosphodiesterases (such as phosphodiesterase 1, 2, 3, 10, and 11) can hydrolyze both cyclic nucleotides .
Properties
Molecular Formula |
C10H12N5O7P |
|---|---|
Molecular Weight |
345.21 g/mol |
IUPAC Name |
9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-6,9,16H,1H2,(H,18,19)(H2,11,14,17) |
InChI Key |
UPCLSKXIRZSGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14801677.png)
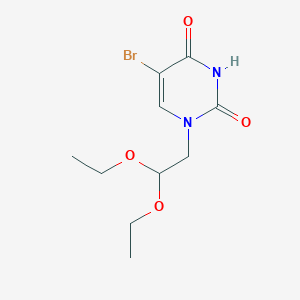
![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801687.png)
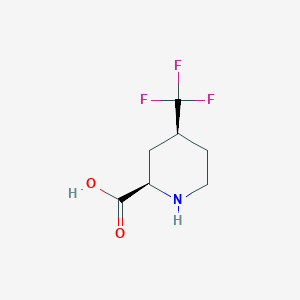
![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)

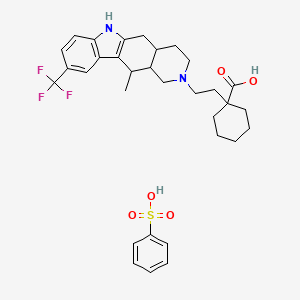
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
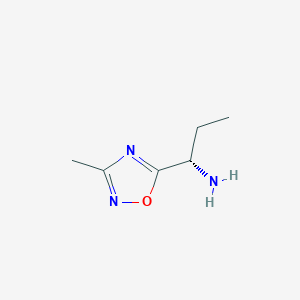
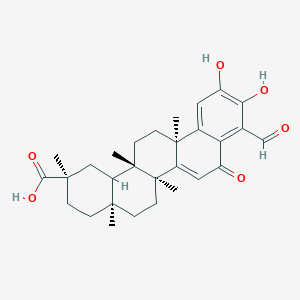
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
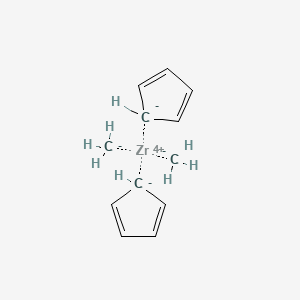
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
